molecular formula C12H18ClN B12622454 1-(3-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride

1-(3-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride

Cat. No.: B12622454
M. Wt: 211.73 g/mol
InChI Key: SSNNEXVCWXQTEY-UHFFFAOYSA-N
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Description

1-(3-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride is a chemical compound with a unique structure that includes a cyclopropane ring attached to a phenyl group substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-isopropylphenylmagnesium bromide with cyclopropanecarboxaldehyde, followed by reduction and subsequent conversion to the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(3-methoxyphenyl)cyclopropan-1-amine;hydrochloride
  • 1-[3-(propan-2-yloxy)propyl]cyclopropan-1-amine;hydrochloride
  • 2-ethyl-2-(propan-2-yl)cyclopropan-1-amine;hydrochloride

Comparison: 1-(3-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the cyclopropane ring.

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

1-(3-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C12H17N.ClH/c1-9(2)10-4-3-5-11(8-10)12(13)6-7-12;/h3-5,8-9H,6-7,13H2,1-2H3;1H

InChI Key

SSNNEXVCWXQTEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)C2(CC2)N.Cl

Origin of Product

United States

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